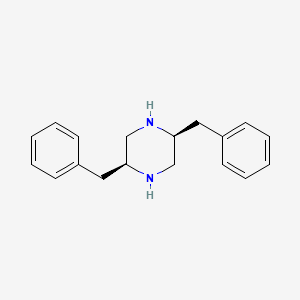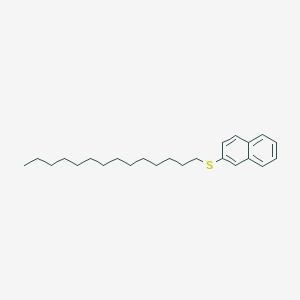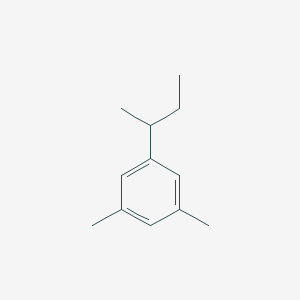
Benzene, 1,3-dimethyl-5-(1-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-dimethyl-5-(1-methylpropyl) is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-5-sec-butylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one 1-methylpropyl group.
Preparation Methods
The synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be achieved through various synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Benzene, 1,3-dimethyl-5-(1-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C). These reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), resulting in the formation of nitro derivatives. Halogenation can be performed using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1,3-dimethyl-5-(1-methylpropyl) has various scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar aromatic compounds.
Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dimethyl-5-(1-methylpropyl) depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of electron-donating methyl groups enhances the reactivity of the benzene ring towards electrophiles.
In oxidation reactions, the compound’s alkyl side chains are susceptible to attack by oxidizing agents, leading to the formation of oxidized products such as carboxylic acids or ketones.
Comparison with Similar Compounds
Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be compared with other similar compounds such as:
1,3-Dimethylbenzene (m-xylene): This compound lacks the 1-methylpropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1,3-Dimethyl-5-ethylbenzene: Similar in structure but with an ethyl group instead of a 1-methylpropyl group. This difference affects the compound’s physical properties and reactivity.
1,3-Dimethyl-5-isopropylbenzene: The isopropyl group provides different steric and electronic effects compared to the 1-methylpropyl group, influencing the compound’s behavior in chemical reactions.
The uniqueness of Benzene, 1,3-dimethyl-5-(1-methylpropyl) lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
939-37-7 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-butan-2-yl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChI Key |
JRIIFSPDAWMGAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


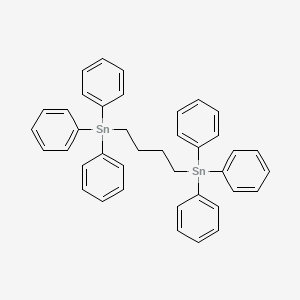
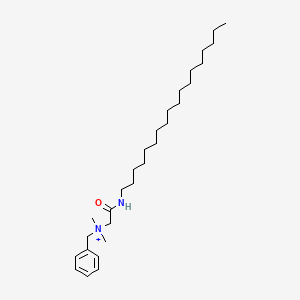
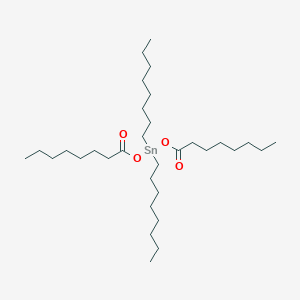

![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
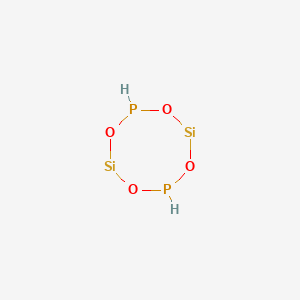
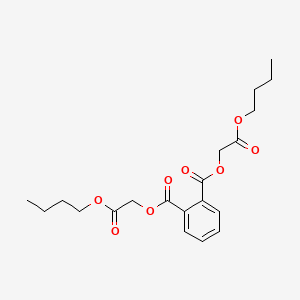
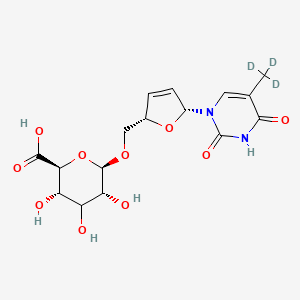

![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)


